1,4-Dimethoxy-2,3-dimethylbenzene
Overview
Description
1,4-Dimethoxy-2,3-dimethylbenzene is an organic compound with the molecular formula C10H14O2. It is a derivative of benzene, where two methoxy groups and two methyl groups are substituted at the 1,4 and 2,3 positions, respectively. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dimethoxy-2,3-dimethylbenzene can be synthesized through several methods. One common method involves the methylation of hydroquinone using dimethyl sulfate and an alkali . Another method includes the bromination of this compound using N-bromosuccinimide in carbon tetrachloride or alternative solvents like 1,1,1-trichloroethane and benzotrifluoride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale methylation processes using dimethyl sulfate and alkali. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dimethoxy-2,3-dimethylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-donating methoxy groups.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols.
Common Reagents and Conditions:
Bromination: N-bromosuccinimide in carbon tetrachloride or alternative solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed:
Bromination: 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene.
Oxidation: Corresponding carboxylic acids or aldehydes.
Reduction: Corresponding alcohols.
Scientific Research Applications
1,4-Dimethoxy-2,3-dimethylbenzene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,4-dimethoxy-2,3-dimethylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The methoxy groups activate the aromatic ring, making it more susceptible to electrophilic attack. This leads to the formation of a positively charged benzenonium intermediate, which then undergoes further reactions to form substituted products .
Comparison with Similar Compounds
1,4-Dimethoxy-2,3-dimethylbenzene can be compared with other similar compounds such as:
1,4-Dimethoxybenzene: Lacks the additional methyl groups at the 2,3 positions, making it less reactive in certain electrophilic aromatic substitution reactions.
2,3-Dimethoxy-1,4-dimethylbenzene: Similar structure but different substitution pattern, leading to different reactivity and applications.
1,4-Dimethoxy-2,5-dimethylbenzene: Another isomer with different substitution pattern, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.
Properties
IUPAC Name |
1,4-dimethoxy-2,3-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7-8(2)10(12-4)6-5-9(7)11-3/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFDNTMCFUSSDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192290 | |
Record name | Benzene, 1,4-dimethoxy-2,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80192290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39021-83-5 | |
Record name | Benzene, 1,4-dimethoxy-2,3-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039021835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,4-dimethoxy-2,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80192290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-DIMETHOXY-2,3-DIMETHYLBENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,1,1,3,3,3-hexafluoropropan-2-ol (HFP) in studying the reactivity of 1,4-dimethoxy-2,3-dimethylbenzene?
A: 1,1,1,3,3,3-hexafluoropropan-2-ol (HFP) plays a crucial role in studying the reactivity of this compound by stabilizing its radical cation. [, ] This stabilization allows researchers to investigate the kinetics and mechanisms of reactions involving the radical cation, such as halogenation. HFP achieves this by significantly attenuating nucleophilic reactivity and increasing the cathodic peak potentials of halogenating species. [, ] This unique property of HFP makes it possible to observe reaction intermediates and pathways that are typically transient in other solvents.
Q2: How does this compound react with halogenating agents in HFP?
A: In HFP, this compound readily forms a persistent radical cation when exposed to halogenating agents like iodine chloride or bromine. [, ] This radical cation can then undergo two primary reaction pathways:
Q3: Can this compound be selectively brominated?
A: Yes, research has demonstrated the regioselective bromination of this compound. [, ] While the specific conditions and products are not detailed in the provided abstracts, this selective bromination highlights the ability to control the reactivity of this compound and potentially access specific isomers for further synthetic transformations.
Q4: Are there any structural characterizations available for brominated derivatives of this compound?
A: Yes, the crystal structure of 1-bromo-3,4-bis(bromomethyl)-2,5-dimethoxybenzene, a brominated derivative of this compound, has been reported. [] The study analyzed bond lengths and angles, confirming they are within standard ranges. Additionally, the crystal packing analysis revealed the presence of weak intermolecular C—H⋯O and C—H⋯Br hydrogen bonds contributing to the compound's stability within the crystal lattice. []
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